N-(2,4-Dimethyl-5-nitrophenyl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
62476-60-2 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(2,4-dimethyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-7(2)10(12(14)15)5-9(6)11-8(3)13/h4-5H,1-3H3,(H,11,13) |
InChI Key |
LVADKDJSNQETBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])C |
Origin of Product |
United States |
Chemical Reactivity Profiles and Mechanistic Investigations of N 2,4 Dimethyl 5 Nitrophenyl Acetamide
Electrophilic Aromatic Substitution Reactions on the Dimethyl-nitrophenyl Ring
The susceptibility of the aromatic ring in N-(2,4-Dimethyl-5-nitrophenyl)acetamide to electrophilic aromatic substitution (EAS) is influenced by the directing effects of its substituents. The acetamido group (-NHCOCH₃) is generally an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be donated to the ring through resonance. wvu.eduyoutube.com However, the two methyl groups (-CH₃) are weakly activating and also ortho-, para-directing. wvu.edu Conversely, the nitro group (-NO₂) is a strong deactivating, meta-directing group due to its powerful electron-withdrawing nature. studylib.netlibretexts.org
In this compound, the positions on the aromatic ring are C1-(NHCOCH₃), C2-(CH₃), C3-H, C4-(CH₃), C5-(NO₂), and C6-H. The only available positions for substitution are C3 and C6.
The directing effects can be summarized as follows:
Acetamido group (at C1): Directs ortho (C6) and para (C4, occupied). It is an activating group.
Methyl group (at C2): Directs ortho (C3) and para (C5, occupied). It is a weakly activating group.
Methyl group (at C4): Directs ortho (C3, C5-occupied). It is a weakly activating group.
Nitro group (at C5): Directs meta (C3). It is a strong deactivating group.
Reactions like nitration, which require harsh acidic conditions, would likely lead to a mixture of products, with substitution patterns dictated by a complex balance of these electronic and steric factors. masterorganicchemistry.commasterorganicchemistry.com For instance, nitration of similar acetanilide (B955) derivatives often favors the para position, but when this is blocked, ortho substitution can occur, though it may be sterically hindered. wvu.eduscribd.com
Reduction Chemistry of the Nitro Group
The nitro group of this compound is readily reducible to an amino group (-NH₂), forming N-(5-amino-2,4-dimethylphenyl)acetamide. uni.lu This transformation is a common and crucial step in the synthesis of various aromatic compounds. A variety of reducing agents can accomplish this conversion, with the choice often depending on the presence of other functional groups and the desired selectivity. masterorganicchemistry.comwikipedia.org
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas (H₂). commonorganicchemistry.comrsc.orgmit.edu This method is generally clean and efficient.
Metal-Acid Systems: Combinations of a metal such as iron (Fe), tin (Sn), or zinc (Zn) with a strong acid like hydrochloric acid (HCl) are effective for nitro group reduction. masterorganicchemistry.comscispace.com
Other Reagents: Tin(II) chloride (SnCl₂) provides a milder reduction condition. commonorganicchemistry.com Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used, sometimes offering selectivity when multiple nitro groups are present. wikipedia.org
The general reaction is: C₁₀H₁₂N₂O₃ + Reducing Agent → C₁₀H₁₄N₂O
| Reducing System | Typical Conditions | Selectivity Notes |
|---|---|---|
| H₂/Pd/C | H₂ gas, Pd/C catalyst, solvent (e.g., ethanol (B145695), methanol) | Highly efficient; may also reduce other functional groups like alkenes or alkynes. commonorganicchemistry.comresearchgate.net |
| Fe/HCl | Iron powder, hydrochloric acid, often with heating | A classic and cost-effective method. wikipedia.org |
| SnCl₂/HCl | Tin(II) chloride in concentrated HCl | A mild reducing agent, useful when other sensitive groups are present. masterorganicchemistry.comcommonorganicchemistry.com |
| Zn/AcOH | Zinc dust in acetic acid | Provides a mild reduction environment. commonorganicchemistry.com |
Oxidation Reactions Involving the Acetamide (B32628) Moiety
The acetamide moiety itself is generally resistant to oxidation under standard conditions. However, the methyl groups attached to the aromatic ring are susceptible to side-chain oxidation. libretexts.orglibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl groups at the benzylic position to carboxylic acids, provided there is at least one benzylic hydrogen. libretexts.orgyoutube.com
In the case of this compound, both the methyl group at C2 and the one at C4 have benzylic hydrogens. Therefore, treatment with a strong oxidizing agent could potentially oxidize one or both methyl groups to carboxylic acid groups. This would result in the formation of N-(2-carboxy-4-methyl-5-nitrophenyl)acetamide, N-(4-carboxy-2-methyl-5-nitrophenyl)acetamide, or the dicarboxylic acid derivative. The specific outcome would depend on the reaction conditions and the relative reactivity of the two methyl groups.
It is important to note that the acetamide group itself is generally stable under these oxidative conditions, which primarily target the alkyl side chains of the aromatic ring. youtube.com
Hydrolytic Stability and Mechanism of the Amide Bond
Amide bonds, including the one in the acetamide group of this compound, are known for their relative stability and resistance to hydrolysis. masterorganicchemistry.com This stability is crucial in biological systems, such as in peptides and proteins. masterorganicchemistry.com However, under forceful conditions, such as prolonged heating with strong acids or bases, the amide bond can be cleaved. libretexts.org
Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing with aqueous H₂SO₄ or HCl), the hydrolysis proceeds through a specific mechanism. libretexts.orgyoutube.com
Protonation of the carbonyl oxygen of the acetamide group, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.com
Nucleophilic attack by a water molecule on the protonated carbonyl carbon, forming a tetrahedral intermediate. youtube.com
Proton transfer from the attacking water molecule to the nitrogen atom.
Elimination of the amine (in this case, 2,4-dimethyl-5-nitroaniline) as a leaving group, which is immediately protonated under the acidic conditions to form an ammonium (B1175870) salt. youtube.comyoutube.com
Deprotonation of the resulting carbonyl group to yield acetic acid.
Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., boiling with aqueous NaOH), the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.orgresearchgate.net
Nucleophilic addition of the hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate.
Elimination of the amide anion (⁻NH-Ar) as the leaving group.
The amide anion is a strong base and will deprotonate the carboxylic acid (acetic acid) formed in the previous step, resulting in a carboxylate salt (acetate) and the free amine (2,4-dimethyl-5-nitroaniline).
The final products in the basic medium are sodium acetate (B1210297) and 2,4-dimethyl-5-nitroaniline.
Reactivity Governed by Steric and Electronic Effects of Substituents
The chemical reactivity of this compound is a direct consequence of the interplay between the steric and electronic effects of its substituents.
Electronic Effects:
Methyl Groups (-CH₃): These are weakly electron-donating through an inductive effect (+I effect) and hyperconjugation, thus activating the ring. They are ortho-, para-directors. wvu.edu
Nitro Group (-NO₂): This is a very strong electron-withdrawing group through both resonance (-R effect) and induction (-I effect), making it a powerful deactivator and a meta-director. studylib.netlibretexts.org
Steric Effects: The methyl group at the C2 position provides significant steric hindrance to the adjacent C1 (acetamide) and C3 positions. Similarly, the methyl group at C4 sterically hinders the C3 and C5 positions. This steric crowding can influence the preferred site of attack in substitution reactions and may also affect the conformation of the molecule, such as the planarity of the acetamide group relative to the benzene (B151609) ring. nih.govnih.gov For example, in similar structures, bulky ortho substituents can force the acetamide group out of the plane of the aromatic ring, which can reduce the resonance interaction between the nitrogen lone pair and the ring. nih.gov
| Substituent | Position | Electronic Effect | Directing Effect | Steric Influence |
|---|---|---|---|---|
| -NHCOCH₃ | C1 | Activating (Resonance) | Ortho, Para | Moderate |
| -CH₃ | C2 | Activating (Inductive) | Ortho, Para | High (on C1 and C3) |
| -CH₃ | C4 | Activating (Inductive) | Ortho, Para | High (on C3 and C5) |
| -NO₂ | C5 | Deactivating (Resonance & Inductive) | Meta | Moderate |
The combination of these effects makes the molecule's reactivity nuanced. While the activating groups would suggest a susceptibility to electrophilic attack, the powerful deactivating effect of the nitro group and the steric hindrance from the methyl groups make further substitution on the aromatic ring difficult. The primary reactive site under many conditions is the nitro group, which is readily reduced. The amide bond, while stable, can be cleaved under harsh hydrolytic conditions.
Structural Elucidation and Advanced Characterization of N 2,4 Dimethyl 5 Nitrophenyl Acetamide
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure of N-(2,4-Dimethyl-5-nitrophenyl)acetamide. By examining the interactions of the molecule with electromagnetic radiation, detailed information regarding its electronic structure, functional groups, and atomic connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely display two singlets for the two non-equivalent aromatic protons, a consequence of their specific substitution pattern on the benzene (B151609) ring. The methyl groups attached to the aromatic ring would each produce a singlet, as would the methyl group of the acetamide (B32628) moiety. The amide proton (N-H) would also appear as a singlet, typically in the downfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. It is anticipated that the spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the structure. Key signals would include the carbonyl carbon of the acetamide group, which is expected to appear significantly downfield. The aromatic carbons would resonate in the typical range for substituted benzene rings, with their specific chemical shifts influenced by the electron-donating methyl groups and the electron-withdrawing nitro and acetamide groups. The carbon signals for the three methyl groups would be observed in the upfield region of the spectrum.
Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | ~7.5 - 8.5 | ~120 - 150 |
| Aromatic CH | ~7.5 - 8.5 | ~120 - 150 |
| NH (Amide) | ~8.0 - 10.0 | - |
| CH₃ (Aromatic) | ~2.2 - 2.5 | ~15 - 20 |
| CH₃ (Aromatic) | ~2.2 - 2.5 | ~15 - 20 |
| CH₃ (Acetamide) | ~2.0 - 2.3 | ~20 - 25 |
| C=O (Amide) | - | ~168 - 172 |
| C (Aromatic, substituted) | - | ~120 - 150 |
| C (Aromatic, substituted) | - | ~120 - 150 |
| C (Aromatic, substituted) | - | ~120 - 150 |
| C (Aromatic, substituted) | - | ~120 - 150 |
Note: The values in this table are estimations based on typical chemical shifts for similar functional groups and substitution patterns and are not derived from experimental data for this specific compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes
Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be characterized by several key absorption bands. A prominent band corresponding to the N-H stretching vibration of the secondary amide is expected in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group would be visible as a strong absorption band around 1660-1690 cm⁻¹. The presence of the nitro group would be confirmed by two strong stretching vibrations, an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would be observed in the 1400-1600 cm⁻¹ region.
Expected FT-IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3100 |
| C-H Stretch (Aromatic) | >3000 |
| C-H Stretch (Aliphatic) | <3000 |
| C=O Stretch (Amide) | 1660 - 1690 |
| N=O Asymmetric Stretch (Nitro) | 1500 - 1570 |
| C-C Stretch (Aromatic) | 1400 - 1600 |
| N=O Symmetric Stretch (Nitro) | 1300 - 1370 |
Note: The values in this table are estimations based on characteristic infrared absorption frequencies for the respective functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₂N₂O₃, corresponding to a monoisotopic mass of approximately 208.08 Da. In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 208.
Upon ionization, the molecular ion can undergo fragmentation, leading to the formation of various daughter ions. Common fragmentation pathways for this molecule could include the loss of the acetyl group, cleavage of the amide bond, and loss of the nitro group. Predicted mass spectrometry data suggests the formation of several adducts in electrospray ionization. Current time information in Edwards County, US.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 209.09208 |
| [M+Na]⁺ | 231.07402 |
| [M-H]⁻ | 207.07752 |
| [M]⁺ | 208.08425 |
Data sourced from PubChem predictions. Current time information in Edwards County, US.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted nitrobenzene (B124822) system. The presence of the aromatic ring, the acetamide group, and the nitro group, all part of a conjugated system, would give rise to π → π* and n → π* transitions. Typically, nitroaromatic compounds exhibit strong absorption bands in the UV region, and the specific wavelengths of maximum absorbance (λ_max) are influenced by the substitution pattern on the aromatic ring.
X-ray Crystallography for Solid-State Molecular Architecture
While spectroscopic methods provide valuable data on molecular structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.
Determination of Crystal Structure and Space Group
To date, no public domain experimental X-ray crystallographic data for this compound has been reported. A successful single-crystal X-ray diffraction experiment would provide precise information on bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the crystal packing arrangement, intermolecular interactions such as hydrogen bonding, and determine the crystal system and space group. Such data would be invaluable for a complete and unequivocal structural characterization of this compound in the solid state.
Analysis of Intermolecular Hydrogen Bonding Networks
In the crystalline state, N-arylacetamides commonly exhibit well-defined hydrogen bonding networks that are crucial in dictating their supramolecular architecture. For this compound, the primary hydrogen bond donor is the amide N-H group, while the potential acceptors are the carbonyl oxygen and the oxygens of the nitro group.
Based on the analysis of its close analog, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, the nitro group at the 5-position is not positioned to form an intramolecular hydrogen bond with the amide N-H. nih.gov Consequently, the amide N-H group is available for intermolecular interactions. It is highly probable that the structure is dominated by a conventional amide catemer motif, where the N−H group of one molecule forms a hydrogen bond with the carbonyl oxygen atom of an adjacent molecule. nih.gov This interaction typically results in the formation of one-dimensional chains propagating through the crystal lattice. nih.gov
This N—H⋯O=C hydrogen bonding is a robust and common feature in the crystal engineering of amide-containing compounds. Weaker C—H⋯O interactions may also be present, linking these primary chains into more complex layered structures. nih.gov
Table 1: Predicted Hydrogen-Bond Geometry for this compound (based on data from a structural analog nih.gov)
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N—H···O=C | ~ 0.84 | ~ 2.03 | ~ 2.86 | ~ 174 |
Data extrapolated from N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
Examination of π-π Stacking and Other Non-Covalent Interactions
Non-covalent interactions, particularly π-π stacking, play a significant role in the packing of aromatic compounds. However, in substituted N-arylacetamides, steric hindrance from the substituents can prevent the efficient face-to-face stacking of aromatic rings.
In the case of this compound, the presence of two methyl groups and a twisted acetamide group likely inhibits significant π-π stacking. The analysis of its methoxy-analog confirms this prediction, revealing that the crystal adopts a crossed herringbone-like packing rather than parallel face-to-face stacks. nih.gov This arrangement maximizes van der Waals contacts while avoiding steric clashes.
Conformational Analysis within the Crystalline Lattice
For the analogous N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide group is significantly twisted out of the plane of the phenyl ring, exhibiting a dihedral angle of approximately 47.24°. nih.gov This substantial twist is attributed to the steric hindrance imposed by the ortho-substituents. A similar conformation is expected for this compound, where the methyl group at the 4-position and the nitro group at the 5-position flank the acetamide group.
Table 2: Predicted Torsion Angles for this compound (based on data from a structural analog nih.gov)
| Torsion Angle | Value (°) |
|---|---|
| Phenyl Ring Plane vs. Acetamide Plane | ~ 47 |
| Phenyl Ring Plane vs. Nitro Group Plane | ~ 12 |
Data extrapolated from N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
Polymorphism and Crystal Engineering Studies Related to N-Arylacetamides
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. In the context of N-arylacetamides, the primary tools for crystal engineering are strong and reliable intermolecular interactions, such as the N—H⋯O=C hydrogen bond, which can act as a supramolecular synthon to guide the assembly of molecules into predictable patterns.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. While specific studies on the polymorphism of this compound were not identified, the potential for polymorphism in this class of compounds is significant.
The formation of different hydrogen-bonding networks is a common source of polymorphism in amides. For instance, competition between the carbonyl and nitro groups as hydrogen bond acceptors could lead to different packing arrangements under various crystallization conditions. The conformational flexibility of the acetamide group, demonstrated by its significant twist relative to the phenyl ring, also introduces the possibility of conformational polymorphism, where different polymorphs contain molecules in different conformations. By carefully controlling crystallization parameters such as solvent and temperature, it may be possible to isolate different polymorphic forms of this compound and other related N-arylacetamides.
Computational Chemistry and Theoretical Modeling of N 2,4 Dimethyl 5 Nitrophenyl Acetamide
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules. Functionals such as B3LYP, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are frequently employed with basis sets like 6-311G(d,p) to optimize molecular geometry and calculate electronic properties. nih.gov These calculations are typically performed in the gas phase to model the molecule in an isolated state.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For N-(2,4-Dimethyl-5-nitrophenyl)acetamide, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring and the acetamide (B32628) group, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer. While specific DFT calculations for this exact molecule are not widely published, data from analogous compounds, such as N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, show a HOMO-LUMO gap of 5.0452 eV, indicating significant molecular stability. nih.govresearchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies of a Related Acetamide Compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.3130 |
| ELUMO | -0.2678 |
| Energy Gap (ΔE) | 5.0452 |
Data derived from a structurally similar compound for illustrative purposes. nih.govresearchgate.net
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of compounds.
NMR Chemical Shifts: Theoretical calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. The accuracy of these predictions has improved significantly with advanced methods, with root-mean-square deviations often falling below 0.2 ppm for ¹H and 2.0 ppm for ¹³C shifts. nih.gov For this compound, characteristic shifts can be anticipated based on its structure.
Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (ppm) | Rationale |
|---|---|---|
| Amide (N-H) | 10.0 - 10.5 | Deshielding effect of the carbonyl and aromatic system. |
| Aromatic (Ar-H) | 7.5 - 8.5 | Influence of electron-withdrawing nitro group and electron-donating methyl groups. |
| Methyl (Ar-CH₃) | 2.2 - 2.5 | Typical range for methyl groups attached to an aromatic ring. |
Vibrational Frequencies: DFT can also compute the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These calculations help assign experimental bands to specific molecular vibrations. For nitro-substituted acetamide derivatives, key vibrational modes include the N-H stretch, C=O stretch of the amide, and the symmetric and asymmetric stretches of the NO₂ group. esisresearch.org
Table 3: Expected Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretching | 3200 - 3300 | Medium |
| C-H Stretching (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretching (Aliphatic) | 2850 - 3000 | Medium-Weak |
| C=O Stretching (Amide I) | 1650 - 1690 | Strong |
| NO₂ Asymmetric Stretching | 1540 - 1580 | Strong |
| NO₂ Symmetric Stretching | 1340 - 1380 | Strong |
Ranges are based on typical values for related aromatic nitro compounds. esisresearch.org
Quantum Chemical Descriptors for Reactivity Prediction
From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global softness (S).
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Global Softness (S) = 1 / (2η)
High chemical hardness and low softness are associated with high molecular stability and low reactivity, consistent with a large HOMO-LUMO gap. nih.gov
Table 4: Illustrative Quantum Chemical Descriptors
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.3130 |
| Electron Affinity (A) | 0.2678 |
| Electronegativity (χ) | 2.7904 |
| Chemical Hardness (η) | 2.5226 |
| Global Softness (S) | 0.1982 |
Calculated using the illustrative energy values from Table 1.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. An MD simulation would reveal how this compound explores different conformations over time by solving Newton's equations of motion for the system.
A key area of flexibility in this molecule is the rotation around the C(aryl)-N(amide) bond. Steric hindrance from the ortho-methyl group and the nitro group likely forces the acetamide group to be twisted significantly out of the plane of the phenyl ring. In a similar compound, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the dihedral angle between the acetamide substituent and the phenyl plane is a substantial 47.24°. nih.govresearchgate.net MD simulations could quantify the rotational energy barrier and the preferred dihedral angles for this compound, providing a dynamic picture of its three-dimensional structure.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
For a molecule like this compound, the primary intermolecular contacts are expected to involve hydrogen atoms. Therefore, H···H, O···H/H···O, and C···H/H···C interactions would be the most significant contributors to crystal stability. Studies on related acetamides show that H···H interactions typically account for the largest portion of the Hirshfeld surface due to the abundance of hydrogen atoms. researchgate.netresearchgate.net
Table 5: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 53.8 |
| C···H / H···C | 21.7 |
| N···H / H···N | 13.6 |
| O···H / H···O | 10.8 |
Data from N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide used for illustration. nih.govresearchgate.net
Reaction Pathway Energetics and Transition State Characterization
Theoretical modeling can be employed to investigate the mechanisms of chemical reactions by mapping the potential energy surface. This involves calculating the energies of reactants, intermediates, transition states, and products. By identifying the transition state structure—the highest energy point along the reaction coordinate—and calculating the activation energy, chemists can understand the feasibility and kinetics of a proposed reaction pathway.
For this compound, a relevant area of study could be its synthesis or degradation pathways. For instance, computational studies on the thermal decomposition of related N-aryl diacetamides have shown mechanisms involving a six-membered transition state. mdpi.compreprints.org A similar approach could be used to model reactions involving the acetamide or nitro groups of the title compound, providing detailed energetic and structural information about the transition states and helping to elucidate the reaction mechanism at a molecular level.
Derivatization Strategies and Analogue Synthesis Based on N 2,4 Dimethyl 5 Nitrophenyl Acetamide
Modification of the Acetamide (B32628) Functionality
The acetamide group of N-(2,4-dimethyl-5-nitrophenyl)acetamide is a key site for structural modification, allowing for the introduction of diverse functional groups and the modulation of physicochemical properties. Standard synthetic methodologies can be employed to alter this functionality.
One common approach is the hydrolysis of the amide bond to yield the corresponding aniline (B41778), 2,4-dimethyl-5-nitroaniline. This reaction is typically carried out under acidic or basic conditions. The resulting primary amine is a versatile intermediate that can be acylated with a wide range of acylating agents, such as acid chlorides or anhydrides, to introduce different acyl groups. This allows for the synthesis of a library of N-acyl derivatives with varying chain lengths, branching, or appended aromatic or heterocyclic moieties.
Alternatively, the amide nitrogen can be alkylated to form N-alkylated derivatives. For instance, reaction with alkyl halides in the presence of a suitable base can introduce small alkyl groups. More complex substituents can also be introduced through various coupling reactions. The choice of solvent and base is crucial to control the extent of alkylation and avoid potential side reactions.
Another strategy involves the conversion of the acetamide to a thioacetamide. This can be achieved using reagents like Lawesson's reagent, which replaces the carbonyl oxygen with sulfur. Thioamides are valuable intermediates for the synthesis of various sulfur-containing heterocyclic compounds.
The following table summarizes potential modifications of the acetamide functionality:
| Modification Type | Reagents and Conditions | Product Class |
| Hydrolysis | Acid or base catalysis, heat | Anilines |
| N-Acylation (of the corresponding aniline) | Acyl chlorides, anhydrides, carboxylic acids with coupling agents | N-Acyl derivatives |
| N-Alkylation | Alkyl halides, base | N-Alkyl acetamides |
| Thionation | Lawesson's reagent | Thioacetamides |
Further Functionalization of the Dimethyl-nitrophenyl Ring
The aromatic ring of this compound offers several positions for further functionalization, primarily directed by the existing substituents. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution, while the activating effect of the acetamido and methyl groups directs incoming electrophiles to specific positions.
Halogenation, such as bromination or chlorination, can introduce halogen atoms onto the aromatic ring. The position of substitution will be influenced by the directing effects of the existing groups. These halogenated derivatives can then serve as handles for further modifications, for example, through cross-coupling reactions.
The methyl groups on the ring can also be functionalized. For instance, radical halogenation could introduce a halogen atom on one of the methyl groups, which can then be displaced by various nucleophiles to introduce a range of functional groups.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, are powerful tools for forming new carbon-carbon bonds. mdpi.com If a halogen atom is introduced onto the aromatic ring, it can be coupled with a variety of partners, including boronic acids, alkenes, or alkynes, to generate more complex analogues. mdpi.com
Synthetic Routes to Reduced or Transformed Nitro Derivatives
The nitro group is a versatile functional group that can be readily transformed into a variety of other functionalities, significantly expanding the chemical space of accessible derivatives. The most common transformation is the reduction of the nitro group to an amino group.
A wide range of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), or chemical reduction with metals like iron, tin, or zinc in acidic media. The resulting amino group can then be further modified, for example, by diazotization followed by substitution to introduce a wide range of substituents.
Partial reduction of the nitro group can also be achieved to yield nitroso or hydroxylamino derivatives, which are themselves useful synthetic intermediates. The following table outlines some of the possible transformations of the nitro group:
| Transformation | Reagents and Conditions | Product Class |
| Reduction to Amine | H2/Pd/C, Fe/HCl, SnCl2/HCl | Anilines |
| Diazotization of Amine | NaNO2, HCl | Diazonium salts |
| Sandmeyer Reaction (on diazonium salt) | CuX (X = Cl, Br, CN) | Aryl halides, nitriles |
| Schiemann Reaction (on diazonium salt) | HBF4, heat | Aryl fluorides |
The strong electron-withdrawing nature of the nitro group also facilitates nucleophilic aromatic substitution on the ring, particularly if a leaving group is present at an ortho or para position. mdpi-res.com
Synthesis of Heterocyclic Systems Incorporating the Acetamide Moiety
The this compound scaffold can serve as a starting material for the synthesis of various heterocyclic systems. The functional groups present on the molecule, particularly after modifications such as reduction of the nitro group, provide handles for cyclization reactions.
For instance, reduction of the nitro group to an amine, followed by reaction with a suitable dicarbonyl compound or its equivalent, can lead to the formation of fused heterocyclic systems such as benzimidazoles or quinoxalines. The specific heterocyclic system formed will depend on the nature of the cyclizing agent.
Another approach involves the functionalization of the acetamide methyl group, for example, by deprotonation with a strong base followed by reaction with an electrophile. The resulting intermediate can then undergo intramolecular cyclization to form a variety of heterocyclic rings.
Furthermore, if a suitable functional group is introduced on the aromatic ring, intramolecular cyclization reactions can be envisioned. For example, the introduction of a carboxylic acid or an alcohol ortho to the acetamido group could allow for the formation of a lactam or a lactone, respectively. The synthesis of heterocyclic frameworks is a common strategy in medicinal chemistry to explore new chemical space and to generate compounds with novel biological activities. nih.gov
Role of N 2,4 Dimethyl 5 Nitrophenyl Acetamide As a Synthetic Intermediate
Precursor in the Synthesis of Diverse Organic Compounds
The primary role of N-(2,4-Dimethyl-5-nitrophenyl)acetamide as a synthetic intermediate lies in its ability to be transformed into other valuable chemical entities. A key reaction is the reduction of its nitro group to an amine, yielding 5-amino-2,4-dimethylacetanilide. This transformation unlocks a pathway to a variety of downstream products.
The hydrogenation of the nitro group can be effectively carried out using standard catalytic hydrogenation conditions. For instance, a mixture of isomeric mononitro-2,4-dimethyl-anilides, containing a high percentage of the 5-nitro isomer, can be treated with hydrogen gas in a suitable water-miscible organic solvent over a hydrogenation catalyst. google.com This process efficiently converts the nitro group into an amino group, providing the key intermediate, 5-amino-2,4-dimethylacetanilide.
This resulting diamine is a versatile precursor for the synthesis of various heterocyclic compounds. The presence of two amino groups in a 1,2-orientation on the benzene (B151609) ring (after hydrolysis of the acetamido group) makes it an ideal starting material for the construction of benzimidazole (B57391) rings, a common scaffold in many biologically active molecules. General synthetic methods involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives.
Intermediate for Dyes and Pigments
Aromatic nitro compounds have historically been, and continue to be, fundamental building blocks in the synthesis of dyes and pigments. This compound serves as a precursor in this field, primarily through its conversion to 5-amino-2,4-dimethylacetanilide. This amino derivative can then undergo diazotization, a process that converts the primary aromatic amine into a diazonium salt. This diazonium salt is a reactive electrophile that can then be coupled with a variety of electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes. scispace.comscispace.com
The general procedure for the synthesis of azo dyes from a primary aromatic amine involves dissolving the amine in an acidic solution, followed by the addition of sodium nitrite (B80452) to form the diazonium salt at low temperatures. This is then reacted with a coupling component to produce the final azo dye. The specific color of the resulting dye is determined by the chemical nature of both the diazo component (derived from this compound) and the coupling component. The substituents on these aromatic rings influence the electronic properties of the extended π-system, thereby dictating the wavelength of light absorbed.
While direct synthesis examples starting from this compound are not extensively documented in readily available literature, the well-established principles of azo dye chemistry strongly support its utility as a precursor for a range of disperse dyes.
Building Block in the Design and Synthesis of Compounds of Academic Interest in Medicinal Chemistry
The structural framework of this compound is incorporated into more complex molecules that are of interest in the field of medicinal chemistry. A notable example is the compound N-(2,4-dimethyl-5-nitrophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide . This molecule combines the nitrophenylacetamide moiety with an imidazolidinone ring system, a class of heterocyclic compounds known to exhibit a wide range of biological activities.
The synthesis of such complex molecules highlights the role of this compound as a foundational building block. The imidazolidinone scaffold is a recognized pharmacophore, and its derivatives are investigated for various therapeutic applications. The presence of the this compound portion of the molecule can influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its biological activity and pharmacokinetic profile. The academic interest in such compounds lies in exploring the structure-activity relationships and developing new therapeutic agents.
Furthermore, the broader class of acetamide (B32628) derivatives is extensively studied in medicinal chemistry for the development of new drugs with a wide range of applications, including as antimicrobial and anti-inflammatory agents. researchgate.netresearchgate.net
Industrial Applications in Fine Chemical Production
In the broader context of the chemical industry, substituted acetanilides are important intermediates in the production of fine chemicals. google.comnbinno.com These compounds are utilized in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. wikipedia.org The production of acetanilides often involves the acetylation of the corresponding anilines. metoree.com
While specific large-scale industrial production data for this compound is not publicly detailed, its role as a precursor to key intermediates like 5-amino-2,4-dimethylacetanilide suggests its importance in the supply chain for various chemical products. The manufacturing processes for such intermediates are crucial for the fine chemical industry, which focuses on the production of complex, pure chemical substances in smaller quantities compared to commodity chemicals. The versatility of this compound allows for its use in multi-step syntheses, contributing to the production of high-value-added products.
Future Perspectives and Emerging Research Areas for N 2,4 Dimethyl 5 Nitrophenyl Acetamide
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of N-(2,4-Dimethyl-5-nitrophenyl)acetamide would likely involve the nitration of N-(2,4-dimethylphenyl)acetamide. This electrophilic aromatic substitution, while fundamental, presents opportunities for significant innovation in line with green chemistry principles.
Retrosynthetic Analysis: A standard retrosynthetic approach would disconnect the nitro group, leading back to N-(2,4-dimethylphenyl)acetamide. This precursor is readily synthesized from 2,4-dimethylaniline (B123086) and an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.
Conventional Synthesis: The forward synthesis would involve the nitration of N-(2,4-dimethylphenyl)acetamide using a mixture of concentrated nitric acid and sulfuric acid. This method, however, is fraught with challenges, including the use of highly corrosive and hazardous acids, the potential for runaway reactions due to the exothermic nature of nitration, and the formation of regioisomers, which complicates purification. beilstein-journals.orgewadirect.com
Novel and Sustainable Synthetic Approaches: Future research will likely focus on developing safer, more selective, and environmentally benign synthetic routes.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and stoichiometry. ewadirect.comvapourtec.comresearchgate.net For an exothermic reaction like nitration, flow chemistry minimizes the risk of thermal runaways by providing a high surface-area-to-volume ratio, which allows for efficient heat dissipation. ewadirect.comvapourtec.comresearchgate.net This technology can lead to higher yields, improved purity, and enhanced safety, making it an attractive alternative to batch processing. vapourtec.com
Photocatalytic Nitration: The use of light to drive chemical reactions is a rapidly growing area of green chemistry. Photocatalytic methods could enable the nitration of the aromatic ring under milder conditions, potentially avoiding the need for harsh acids. bohrium.comcambridge.org Research in this area would involve identifying suitable photocatalysts that can be activated by visible light to generate a nitrating species.
Phase-Transfer Catalysis (PTC): PTC can facilitate reactions between reactants in immiscible phases, which can be particularly useful for improving the efficiency of nitration while potentially reducing the need for harsh solvents. acsgcipr.orgcrdeepjournal.orgdalalinstitute.comwikipedia.org A phase-transfer catalyst can transport the nitronium ion or a related nitrating agent from an aqueous phase to an organic phase containing the N-(2,4-dimethylphenyl)acetamide, thereby accelerating the reaction. dalalinstitute.comwikipedia.org
| Synthetic Method | Advantages | Potential Challenges |
| Conventional Batch Nitration | Well-established methodology | Use of hazardous acids, poor regioselectivity, safety concerns |
| Flow Chemistry | Enhanced safety, better control, higher yields | Initial setup cost, potential for clogging |
| Photocatalytic Nitration | Mild reaction conditions, use of light as a reagent | Catalyst design and efficiency, scalability |
| Phase-Transfer Catalysis | Milder conditions, potential for solvent reduction | Catalyst selection and recovery |
Exploration of Unconventional Reactivity Patterns
The reactivity of this compound is largely dictated by the interplay of its functional groups. The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards further electrophilic substitution while activating it for nucleophilic aromatic substitution. mdpi.com The acetamide (B32628) group is an ortho-, para-director, although its influence is modulated by the other substituents.
Future research could explore less conventional reactivity patterns:
C-H Activation: The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Research could target the selective activation of the C-H bonds on the methyl groups or the aromatic ring, enabling the introduction of new functional groups without the need for pre-functionalized starting materials.
Selective Reduction of the Nitro Group: While the reduction of a nitro group to an amine is a standard transformation, exploring conditions for partial reduction to intermediate oxidation states, such as nitroso or hydroxylamino functionalities, could yield novel derivatives with unique properties. Photoenzymatic systems, for instance, have shown promise in the selective reduction of nitroaromatic compounds. bohrium.com
Reactions Involving the Acetamide Group: Beyond simple hydrolysis, the acetamide group could be a handle for more complex transformations. For example, directed metallation-substitution reactions could be explored, where the amide oxygen directs a metalating agent to an adjacent position on the ring.
Advanced Structural Characterization Techniques for Dynamic Systems
The unambiguous characterization of this compound is crucial, especially for distinguishing it from its potential isomers, such as N-(2,4-Dimethyl-6-nitrophenyl)acetamide. Advanced spectroscopic and computational methods will be indispensable in this regard.
2D NMR Spectroscopy: While 1D NMR (¹H and ¹³C) provides essential information, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful for unequivocally assigning all proton and carbon signals and confirming the connectivity of the molecule. numberanalytics.comipb.pt These techniques would be particularly useful for differentiating between isomers by establishing long-range correlations between protons and carbons.
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to predict the vibrational spectra (IR and Raman) of this compound. slideshare.netnih.govresearchgate.netresearchgate.net By comparing the calculated spectra with experimental data, a high degree of confidence in the structural assignment can be achieved. slideshare.netresearchgate.net DFT can also be used to predict NMR chemical shifts, providing further support for experimental assignments.
X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction would provide the definitive solid-state structure of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.
| Technique | Information Provided | Application for this compound |
| 1D NMR (¹H, ¹³C) | Basic structural information, chemical environment of nuclei | Initial characterization and purity assessment |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, unambiguous signal assignment | Isomer differentiation, complete structural elucidation |
| DFT Calculations | Predicted spectroscopic data (IR, Raman, NMR), molecular orbitals | Confirmation of experimental spectra, understanding electronic structure |
| X-ray Crystallography | Precise 3D structure in the solid state | Definitive structural proof, analysis of packing and intermolecular forces |
Application of Machine Learning and AI in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research, from the design of new molecules to the prediction and optimization of synthetic routes. mdpi.comstmjournals.com
Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple synthetic pathways, including both conventional and novel routes. mdpi.com These tools can help chemists identify more efficient or sustainable disconnections that might not be immediately obvious.
Reaction Optimization: Machine learning algorithms can be used to optimize the reaction conditions for the synthesis of this compound. beilstein-journals.orgnih.gov By analyzing data from a set of experiments, an ML model can predict the optimal temperature, concentration, catalyst, and other parameters to maximize the yield and minimize byproducts. beilstein-journals.orgnih.gov Bayesian optimization is one such technique that has been successfully applied to chemical reaction optimization. acs.orgresearchgate.net
Discovery of Novel Derivatives: Generative AI models can be used to design novel derivatives of this compound with desired properties. mdpi.com By training on large datasets of known molecules and their activities, these models can generate new structures that are predicted to have enhanced biological activity or other valuable characteristics. acs.orgnih.govresearchgate.net
Green Chemistry Principles in the Lifecycle of this compound Synthesis and Utilization
A holistic approach to the chemistry of this compound necessitates the integration of green chemistry principles throughout its entire lifecycle.
Atom Economy and Waste Prevention: The development of synthetic routes with high atom economy, where a maximal proportion of the atoms from the reactants are incorporated into the final product, is a key goal. Catalytic methods are inherently more atom-economical than stoichiometric reactions.
Safer Solvents and Reagents: Future research should prioritize the use of greener solvents, such as water, ethanol (B145695), or supercritical CO₂, and avoid the use of hazardous reagents whenever possible. The development of solid-supported catalysts or reagents can also simplify purification and reduce waste.
Energy Efficiency: The use of milder reaction conditions, such as those offered by photocatalysis, can significantly reduce the energy consumption of the synthesis. Flow chemistry can also contribute to energy efficiency through better heat integration. ewadirect.comvapourtec.com
Life Cycle Assessment (LCA): A comprehensive LCA of the synthesis and potential use of this compound would provide a quantitative measure of its environmental impact. mdpi.comresearchgate.netrsc.org An LCA would consider all stages, from the sourcing of raw materials to the final disposal or degradation of the compound, and would help to identify areas for improvement in sustainability. rsc.orgbath.ac.uk
Biodegradation: Understanding the environmental fate of this compound is crucial. Nitroaromatic compounds are often resistant to biodegradation. nih.govnih.gov Research into the microbial degradation pathways of this compound could lead to the development of bioremediation strategies for related pollutants. nih.gov
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2,4-Dimethyl-5-nitrophenyl)acetamide?
The synthesis of nitro-substituted acetamides typically involves sequential functionalization. For example, nitration of a pre-acetylated aromatic amine precursor (e.g., N-(2,4-dimethylphenyl)acetamide) under controlled conditions (e.g., nitric acid/sulfuric acid mixture) can introduce the nitro group at the para position relative to the acetamide . Reaction optimization (temperature, stoichiometry) is critical to minimize byproducts like regioisomers. Post-synthesis purification via column chromatography or recrystallization is advised to isolate the target compound.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR can confirm substitution patterns (e.g., methyl groups at positions 2 and 4, nitro group at position 5) by analyzing aromatic proton splitting and carbon chemical shifts .
- IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650 cm, nitro group asymmetric stretch ~1520 cm) .
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks, critical for understanding solid-state behavior .
Q. How can solubility challenges be addressed during experimental work with this compound?
Polar aprotic solvents (e.g., DMSO, DMF) are recommended for dissolution due to the compound’s aromatic nitro and acetamide groups. Solubility can be further enhanced using sonication or mild heating. If precipitation occurs during reactions, co-solvents like THF or acetone may stabilize the solution .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for this compound?
Discrepancies in NMR or IR data may arise from impurities, regioisomers, or polymorphic forms. Solutions include:
- HPLC-MS : To verify purity and detect trace byproducts .
- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (using software like Gaussian) to validate structural assignments .
- Variable-Temperature NMR : To assess dynamic effects (e.g., hindered rotation of the acetamide group) .
Q. How does the electronic interplay between nitro and methyl groups influence reactivity?
The nitro group is electron-withdrawing, while methyl substituents are electron-donating. This creates a polarized electronic environment, directing electrophilic attacks to specific positions. Computational studies (e.g., molecular electrostatic potential maps) can predict reactive sites for further functionalization . Experimental validation via regioselective reactions (e.g., halogenation) is recommended .
Q. What mechanistic insights govern the regioselectivity of nitration in the precursor aromatic system?
The acetamide group acts as a meta-directing group, while methyl substituents ortho/para to it enhance steric and electronic effects. Nitration typically occurs para to the acetamide due to steric hindrance from methyl groups. Reaction monitoring (e.g., TLC or in-situ IR) helps track intermediate formation and optimize conditions .
Q. How can computational tools predict the compound’s behavior in catalytic or biological systems?
- Molecular Docking : To study interactions with enzymes or receptors (e.g., nitroreductases) .
- DFT Calculations : Evaluate redox potentials for nitro group reduction, relevant in prodrug activation studies .
- ADMET Prediction : Software like SwissADME assesses pharmacokinetic properties (e.g., logP, bioavailability) for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
